indoleglycerol

Description

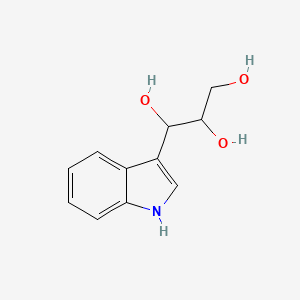

Structure

2D Structure

3D Structure

Properties

CAS No. |

13615-41-3 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)propane-1,2,3-triol |

InChI |

InChI=1S/C11H13NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-15H,6H2 |

InChI Key |

XINKZRRAVQNCLX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |

Synonyms |

1-(3-indolyl)-1,2,3-propanetriol 1-(3-indolyl)propane-1,2,3-triol 3-indolylglycerol 3-indolylglycerol, (R*,R*)-isomer 3-indolylglycerol, (R*,S*)-isome |

Origin of Product |

United States |

Indoleglycerol As a Central Biochemical Intermediate

Significance in Primary Metabolic Pathways

Indoleglycerol phosphate's primary significance lies in its role as a key intermediate in the biosynthesis of tryptophan, an essential amino acid necessary for protein synthesis and various cellular functions. ontosight.ai The tryptophan biosynthetic pathway is a multi-enzyme process, and the conversion involving this compound phosphate (B84403) is a critical step. ontosight.ai

The enzyme indole-3-glycerol-phosphate synthase catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate to indole-3-glycerol phosphate. ontosight.ai Subsequently, the enzyme tryptophan synthase, which is often a complex of alpha and beta subunits, utilizes this compound phosphate to produce tryptophan. nih.govexpasy.org The alpha subunit of tryptophan synthase is responsible for the cleavage of this compound phosphate into indole (B1671886) and glyceraldehyde-3-phosphate. uniprot.orgontosight.ai The indole is then channeled to the beta subunit, where it condenses with serine to form L-tryptophan. nih.govebi.ac.uk This process is well-documented in various organisms, including bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govoup.com

The table below summarizes the key enzymes involved in the conversion of this compound phosphate in the tryptophan biosynthesis pathway.

| Enzyme | Substrate | Product(s) | Function |

| Indole-3-glycerol-phosphate synthase | 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate | Indole-3-glycerol phosphate | Catalyzes a key step leading to the formation of indole-3-glycerol phosphate. ontosight.ai |

| Tryptophan synthase (alpha subunit) | Indole-3-glycerol phosphate | Indole + D-glyceraldehyde-3-phosphate | Cleaves indole-3-glycerol phosphate to produce indole. uniprot.orgontosight.ai |

| Tryptophan synthase (beta subunit) | Indole + L-serine | L-tryptophan | Condenses indole with serine to synthesize tryptophan. nih.govebi.ac.uk |

Role in Secondary Metabolite Biosynthesis Pathways

This compound phosphate also serves as a branch point for the biosynthesis of various secondary metabolites, which are compounds not essential for primary growth but crucial for adaptation, defense, and signaling. ebi.ac.uk The indole produced from the cleavage of this compound phosphate can be diverted into these specialized pathways. researcher.life

In plants, particularly grasses like maize (Zea mays), this compound phosphate is a precursor for the production of benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). researcher.lifegenome.jpgenome.jp This conversion is catalyzed by the enzyme indole-3-glycerol phosphate lyase (IGL), which is distinct from the tryptophan synthase alpha subunit in that its activity is independent of the beta subunit. researcher.lifegenome.jp The production of these defensive compounds is often induced by stress signals like herbivory or wounding. researcher.life

Furthermore, this compound phosphate is implicated in the biosynthesis of indole alkaloids, such as indigo (B80030) and indirubin, in plants like Baphicacanthus cusia. researcher.life The tryptophan synthase alpha-subunit (TSA) can produce free indole that enters these secondary metabolic pathways. researcher.life The expression of the gene encoding this enzyme can be influenced by plant hormones like methyl jasmonate, salicylic (B10762653) acid, and abscisic acid. researcher.life

The following table details some of the secondary metabolites derived from this compound phosphate.

| Secondary Metabolite Class | Example Compound | Precursor | Key Enzyme | Organism Example |

| Benzoxazinoids | DIMBOA | This compound phosphate | Indole-3-glycerol phosphate lyase (IGL) | Zea mays (Maize) researcher.lifegenome.jp |

| Indole Alkaloids | Indigo, Indirubin | This compound phosphate | Tryptophan synthase alpha-subunit (TSA) | Baphicacanthus cusia researcher.life |

Distribution Across Biological Kingdoms

The metabolic pathways involving this compound phosphate are found in a diverse array of organisms, highlighting the fundamental nature of tryptophan biosynthesis and the widespread importance of indole-derived compounds. ontosight.ai

In bacteria, the genes encoding the enzymes for tryptophan biosynthesis are often organized in operons, allowing for coordinated regulation. researchgate.netnih.gov The tryptophan synthase enzyme in bacteria like E. coli and P. aeruginosa is typically a complex of alpha and beta subunits. nih.govoup.com The structure and function of these enzymes have been extensively studied. nih.govnih.gov Some bacteria can also produce indole from tryptophan via the enzyme tryptophanase, a different pathway from the one involving this compound phosphate. asm.org The tryptophan biosynthesis pathway, including the steps involving this compound phosphate, has been identified as a potential target for the development of new antibacterial agents against pathogens like Mycobacterium tuberculosis. acs.org

In eukaryotic organisms like fungi and plants, the tryptophan biosynthetic pathway is also present. ontosight.aiexpasy.org In fungi, the two functional domains of tryptophan synthase (the alpha and beta chains) are often fused into a single multifunctional protein. expasy.orgmpg.de This is in contrast to bacteria and plants where they are typically separate subunits. expasy.orgnih.gov

Higher plants, including both monocots like maize and dicots like peas, possess the enzymes for tryptophan biosynthesis, and these enzymes are generally similar to their bacterial counterparts in terms of molecular weight. nih.gov In plants, the tryptophan synthase alpha chain is located in the chloroplasts. uniprot.org As mentioned earlier, plants have evolved to utilize the indole produced from this compound phosphate for a variety of secondary metabolites that play roles in defense and communication. researcher.lifegenome.jp

De Novo Biosynthesis of Indoleglycerol

Precursor Compounds and Entry Points

The journey to indoleglycerol begins with precursors originating from central metabolism, highlighting the integration of this pathway with other core cellular processes.

Chorismate Pathway Integration

The biosynthesis of this compound is intrinsically linked to the chorismate pathway, a pivotal route in microorganisms and plants for the synthesis of aromatic amino acids. nih.govpreprints.orgfrontiersin.org Chorismate serves as a crucial branch point metabolite. preprints.orgfrontiersin.org One of the pathways leading from chorismate produces anthranilate, a direct precursor for the tryptophan biosynthetic pathway, which includes the formation of this compound. nih.govfrontiersin.orgnih.gov The production of chorismate itself begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P), products of the pentose (B10789219) phosphate (B84403) pathway and glycolysis. frontiersin.org

1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CDRP) as Immediate Precursor

The immediate precursor to this compound is 1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CDRP). proteopedia.orgontosight.aismolecule.com CDRP is a deoxyribulose phosphate derivative where the hydroxyl group at the C1 position is substituted with a 2-carboxyphenylamino group. nih.gov It is formed from the isomerization of phosphoribosylanthranilate (PRA), a reaction catalyzed by the enzyme phosphoribosylanthranilate isomerase (PRAI). nih.gov The formation of CDRP sets the stage for the subsequent and decisive cyclization reaction that yields the indole (B1671886) ring structure. nih.govsmolecule.com

Enzymatic Steps in this compound Formation

The conversion of CDRP to this compound is a key transformation, executed by a specialized enzyme that performs a complex series of chemical reactions.

Indole-3-glycerol Phosphate Synthase (IGPS) Catalysis (EC 4.1.1.48)

The enzyme responsible for the synthesis of indole-3-glycerol phosphate from CDRP is Indole-3-glycerol Phosphate Synthase (IGPS), classified under EC number 4.1.1.48. nih.govwikipedia.org This enzyme is a lyase, specifically a carboxy-lyase, that cleaves a carbon-carbon bond. wikipedia.org In some organisms, like Escherichia coli, IGPS is part of a bifunctional enzyme that also possesses phosphoribosylanthranilate isomerase (PRAI) activity. nih.govwikipedia.org In fungi, it can be the central domain of a trifunctional enzyme. wikipedia.org The reaction catalyzed by IGPS is a crucial, irreversible step in tryptophan biosynthesis. nih.govmontclair.edu

It's important to note that the Enzyme Commission (EC) number has seen some historical changes. The reaction for the conversion of 1-C-(indol-3-yl)glycerol 3-phosphate to indole and D-glyceraldehyde 3-phosphate was previously included under EC 4.1.2.8 but is now part of the activity of tryptophan synthase (EC 4.2.1.20). genome.jpqmul.ac.uk

The catalytic mechanism of IGPS involves a multi-step process that begins with a condensation or cyclization reaction. nih.govmontclair.edu The carboxylated phenyl group of the substrate, CDRP, performs a nucleophilic attack to form the pyrrole (B145914) ring of the indole structure. nih.govresearchgate.net This intramolecular cyclization is a key step in forming the characteristic indole ring. montclair.edunih.gov

The reaction catalyzed by IGPS is stereo-specific. The product formed is (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate. qmul.ac.ukwikipedia.org This specificity ensures the correct three-dimensional arrangement of the atoms in the product molecule, which is crucial for its subsequent recognition and processing by the next enzyme in the pathway, tryptophan synthase. The enzyme's active site is structured to precisely orient the substrate, CDRP, facilitating the specific chemical transformations and ensuring the formation of the correct stereoisomer. nih.gov

Variations in Biosynthetic Routes Across Organisms

The de novo biosynthesis of indole-3-glycerol phosphate (IGP), a crucial intermediate in the production of tryptophan, displays significant diversity across various organisms. ontosight.ai These variations are evident in the structure of the enzymes involved and the genetic organization of the biosynthetic pathway.

Monofunctional vs. Bifunctional Enzymes

The conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CDRP) into indole-3-glycerol phosphate is catalyzed by the enzyme indole-3-glycerol phosphate synthase (IGPS). wikipedia.orgnih.gov The architecture of this enzyme is a key point of divergence among species.

In some organisms, IGPS is a monofunctional, single-chain enzyme. wikipedia.org An example is the hyperthermophilic archaeon Sulfolobus solfataricus, which utilizes a monomeric IGPS. wikipedia.org In contrast, many other organisms employ multifunctional enzymes where the IGPS domain is fused with other enzymes in the tryptophan pathway.

A well-studied example of a bifunctional enzyme is found in Escherichia coli. acs.org Here, the IGPS is the N-terminal domain of the TrpC protein, which also contains a phosphoribosylanthranilate isomerase (PRAI) domain that catalyzes the preceding step in the pathway. wikipedia.orgebi.ac.ukunam.mx This fusion is thought to facilitate the direct transfer, or channeling, of the unstable PRA substrate from the isomerase active site to the synthase active site.

In fungi, an even more complex arrangement exists. The IGPS domain is often the central part of a trifunctional enzyme that also includes a PRAI domain and a glutamine amidotransferase (GATase) domain. wikipedia.orgebi.ac.uk This highlights a recurring evolutionary theme of gene fusion to enhance metabolic efficiency in this essential pathway.

| Organism | Enzyme Type | Gene | Protein/Enzyme Name |

|---|---|---|---|

| Escherichia coli | Bifunctional | trpC | Phosphoribosylanthranilate isomerase / Indole-3-glycerol phosphate synthase (TrpC) unam.mx |

| Sulfolobus solfataricus | Monofunctional | N/A | Indole-3-glycerol phosphate synthase (sIGPS) wikipedia.org |

| Fungi (general) | Trifunctional | N/A | GATase-IGPS-PRAI enzyme wikipedia.orgebi.ac.uk |

Operon and Gene Cluster Organization in Prokaryotes

The organization of genes for tryptophan biosynthesis in prokaryotes varies significantly, ranging from consolidated operons to dispersed gene clusters. nih.gov This genetic arrangement reflects different evolutionary strategies for regulating the pathway.

In Escherichia coli, the genes are famously organized into a single transcriptional unit known as the trp operon. numberanalytics.com This operon contains five structural genes (trpE, trpD, trpC, trpB, and trpA) that are transcribed together as a single polycistronic mRNA, allowing for tightly coordinated regulation. wikipedia.orgjove.com The trpC gene, which codes for the bifunctional IGPS-PRAI enzyme, is a component of this operon. wikipedia.org

In contrast, the gene organization in Bacillus subtilis shows notable differences. While it also features a trp operon, the gene order is trpEDCFBA. nih.govasm.org This operon is part of a larger "supraoperon" that also includes genes for the biosynthesis of other aromatic amino acids. caltech.edupnas.org Furthermore, the seventh gene required for the pathway, trpG, is located in a separate folate operon, reflecting its dual function in both tryptophan and folate biosynthesis. caltech.edupnas.org These distinct organizational schemes in E. coli and B. subtilis are coupled with different primary mechanisms of regulation; E. coli primarily uses a repressor protein, while B. subtilis relies more on a transcription attenuation mechanism involving an RNA-binding protein. caltech.edunih.gov

| Organism | Gene Organization | Genes in Primary Tryptophan Operon/Cluster |

|---|---|---|

| Escherichia coli | Single Operon | trpE, trpD, trpC, trpB, trpA numberanalytics.comwikipedia.org |

| Bacillus subtilis | Operon within a Supraoperon | trpE, trpD, trpC, trpF, trpB, trpA nih.govasm.org |

Enzymology and Reaction Mechanisms of Indoleglycerol Converting Enzymes

Indole-3-glycerol Phosphate (B84403) Synthase (IGPS)

IGPS functions as a monofunctional enzyme in many microorganisms, although it can sometimes be part of a larger multi-enzyme complex in the tryptophan biosynthetic pathway msu.ru. The enzyme's activity is influenced by factors such as pH and temperature, with optima varying across different species msu.ruresearchgate.net. For instance, Mycobacterium tuberculosis IGPS exhibits optimal activity around pH 7.0 and 37°C msu.ru. The enzyme's structure and dynamic properties are key to understanding its catalytic mechanism, with flexible loops within the active site playing significant roles in substrate binding, chemical transformation, and product release acs.orgmdpi.com.

Catalytic Mechanism and Active Site Characterization

The catalytic mechanism of IGPS involves a series of steps that transform CdRP into IGP. This transformation is generally understood to proceed through condensation, decarboxylation, and dehydration steps, often involving transient intermediates nih.govacs.org. While the release of carbon dioxide (CO2) and water (H2O) accompanies the formation of the aromatic indole (B1671886) ring, recent studies suggest that the decarboxylation step may not be entirely essential for indole formation in all IGPS enzymes nih.gov.

The active site of IGPS is typically located within the (βα)8-barrel core, with specific loops and residues coordinating the substrate and facilitating catalysis. The N-terminal helix α0, for example, is known to be important for substrate binding affinity nih.gov. Flexible loops, such as the β1α1 loop, are particularly critical, housing key catalytic residues and participating in conformational changes throughout the reaction cycle acs.orgmdpi.com.

Several amino acid residues are conserved across various IGPS enzymes and are critical for their catalytic activity. These residues often act as general acids or bases to facilitate the chemical transformations.

Lysine residues: Lysine residues, such as Lys53 and Lys110 in Sulfolobus solfataricus IGPS (SsIGPS), are frequently implicated in catalysis. Lys110 is proposed to act as a general acid, protonating the carbonyl oxygen of CdRP to initiate ring closure and decarboxylation. Lys53, located on the flexible β1α1 loop, is suggested to function as a general acid in the dehydration step nih.govmdpi.com. In M. tuberculosis IGPS (MtIGPS), Lys119 plays a similar role, potentially acting as a catalytic acid during cyclization acs.org.

Glutamate residues: Glutamate residues, like Glu51 and Glu159 in SsIGPS, often function as general bases. Glu159, for instance, is proposed to act as a base in the dehydration step, while Glu51 also contributes to this process nih.govmdpi.com. In MtIGPS, Glu219 is believed to act as a catalytic base and modulate the pKa of Lys119 acs.org.

Asparagine residues: Asn180 (SsIGPS numbering) has been identified as essential for IGPS activity nih.gov.

These residues are often found in close proximity within the active site, forming triads or networks that ensure precise positioning and proton transfer during catalysis acs.org.

The substrate, CdRP, binds to the IGPS active site in an extended conformation. Structural studies reveal that the anthranilate moiety of CdRP occupies a hydrophobic pocket, while the triosephosphate portion remains relatively fixed, interacting with specific hydrogen-bonding residues nih.gov. The binding process is often described as an "induced-fit" mechanism, where the enzyme undergoes conformational changes upon substrate binding to optimize the active site for catalysis acs.orgmdpi.com.

Enzyme Kinetics and Thermodynamics

Enzyme kinetics studies provide quantitative insights into the rates and mechanisms of enzymatic reactions. IGPS enzymes have been characterized using both steady-state and pre-steady-state kinetic approaches.

Steady-state kinetic analysis typically involves measuring reaction rates under conditions where substrate concentration is saturating or varied, allowing for the determination of parameters like Michaelis constant (KM) and catalytic turnover number (kcat).

| Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Temperature (°C) | pH |

| M. tuberculosis (MtIGPS) | 6.9 ± 1.4 | - | 0.0032 ± 0.0007 | 25 | 7.5 |

| P. aeruginosa (PaIGPS) | - | 11 | - | - | - |

| P. arcticus (PfInGPS) | 140 ± 10 | - | - | 100 | 5.5 |

| T. maritima | ~0.006 (nM) | - | - | 25 / 60 | - |

| S. solfataricus (sIGPS) | ~0.085 (nM) | - | - | 25 / 60 | - |

| E. coli | ~0.3 (nM) | - | - | - | - |

Note: Values for T. maritima, S. solfataricus, and E. coli are reported in nM range in source acs.org.

The kinetic parameters of IGPS enzymes can vary significantly depending on the organism and assay conditions. For example, the KM for P. arcticus IGPS is reported as 140 ± 10 µM at 100°C and pH 5.5 researchgate.net, while M. tuberculosis IGPS shows a KM of 6.9 ± 1.4 µM at 25°C and pH 7.5 acs.org. The enzyme from Pseudomonas aeruginosa exhibits a high turnover number (kcat = 11 s-1) researchgate.net.

Transient kinetic studies, which monitor the time course of reactions over short timescales, are essential for identifying reaction intermediates and determining the rate-limiting steps. These studies often employ techniques such as stopped-flow spectroscopy or mass spectrometry.

For IGPS, transient kinetic analyses have provided evidence for the existence of reaction intermediates, such as I1 (an enamine-like cyclization product) and I2 (formed after decarboxylation/rearomatization) nih.govacs.org. Studies using mass spectrometry have successfully trapped and identified these transient species, supporting proposed mechanistic pathways researchgate.net.

Compound List:

Indole-3-glycerol Phosphate (IGP)

Indole-3-glycerol Phosphate Synthase (IGPS)

1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)

Tryptophan

N-(5´-phosphoribosyl)anthranilate (PRA)

5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR)

N1-[(5'-phosphoribulosyl)-formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR)

Glutamine (Gln)

Aniline

5-aminoimidazole-4-carboxamide ribotide (AICAR)

Genetic Regulation of Indoleglycerol Metabolism

Post-Transcriptional and Translational Regulation

Beyond the initiation of transcription, gene expression is further refined through mechanisms that control mRNA stability, processing, and translation efficiency. These post-transcriptional and translational regulatory layers play a crucial role in modulating the availability of enzymes involved in I3GP metabolism.

Role of Regulatory RNAs (e.g., ncRNAs, miRNAs)

Non-coding RNAs (ncRNAs), including small regulatory RNAs (sRNAs) and microRNAs (miRNAs), are increasingly recognized as key players in post-transcriptional gene regulation across all domains of life. These molecules often exert their control by base-pairing with target mRNAs, influencing their stability, accessibility to ribosomes, or degradation rates.

In bacteria, the tryptophan operon (trp operon) in Escherichia coli is regulated by an attenuator mechanism involving the trpL leader sequence. This sequence can form alternative secondary structures that influence transcription termination. Notably, a small RNA called rnTrpL , derived from this attenuator region, has been identified to regulate trp operon gene expression in trans vaia.comoup.comnih.govresearchgate.net. Specifically, rnTrpL can base-pair with the trpD mRNA, leading to the destabilization of the polycistronic trpDC mRNA and consequently affecting the expression of downstream genes, including those encoding enzymes like indole-3-glycerol phosphate (B84403) synthase (IGPS) oup.comnih.gov. This mechanism highlights how ncRNAs can coordinate the expression of multiple genes within a metabolic pathway in response to environmental signals, such as tryptophan availability.

While the direct role of miRNAs in regulating bacterial I3GP metabolism is less extensively documented, studies in the gut microbiome have indicated that host-derived miRNAs, such as miR-21 , can associate with bacterial cells and influence the transcription of genes involved in tryptophan synthesis researchgate.netnih.govbiorxiv.org. Although the precise targets within the I3GP pathway in specific bacterial species are still under investigation, this suggests a potential cross-kingdom regulatory interaction where host miRNAs can modulate microbial metabolic processes, including those related to tryptophan biosynthesis. In eukaryotes, miRNAs are well-established regulators of gene expression, impacting mRNA stability and translation, and their dysregulation is implicated in various cellular processes and diseases wikipedia.orgacs.orgmdpi.comwikipedia.orgyoutube.com.

| Regulatory RNA | Organism/System | Target Genes/Pathway | Mechanism of Action | Effect on Gene Expression | Citation(s) |

| rnTrpL | E. coli, S. meliloti | trpDC operon (including IGPS-encoding genes) | Base-pairing with trpD mRNA | Destabilization of mRNA; decreased expression of downstream genes | vaia.comoup.comnih.govresearchgate.net |

| miR-21 | Gut Microbiota (B. thetaiotaomicron) | Tryptophan biosynthesis genes | Interaction with bacterial cells, potential mRNA targeting | Increased transcription of tryptophan synthesis genes | researchgate.netnih.govbiorxiv.org |

Mutational Analysis of Regulatory Elements and Enzymes

Mutational analysis has been instrumental in deciphering the complex regulatory networks governing I3GP metabolism. By introducing specific alterations in genes, regulatory sequences, or enzyme active sites, researchers can infer the function of these elements and the mechanisms of control.

Regulatory Elements: The trp operon in E. coli is a classic model for understanding transcriptional regulation, including attenuation. Mutations within the leader sequence (trpL) have provided critical insights:

Deletion of the leader region or leader peptide sequence: These mutations abolish the attenuation mechanism, leading to constitutive and unregulated enzyme production vaia.comwikipedia.orgnih.govnih.gov.

Mutations in the leader peptide coding region: Altering the AUG start codon or introducing nonsense codons disrupts peptide synthesis, impairing the ribosome's ability to sense tryptophan levels and leading to unregulated expression vaia.comnih.govquora.com. Similarly, introducing tandem rare codons can abolish the tryptophan starvation response nih.gov.

Mutations affecting secondary structure: Alterations that destabilize or disrupt the base-pairing required for the antiterminator hairpin formation result in increased transcription termination, thereby reducing operon expression wikipedia.org. Conversely, complementary oligonucleotides that promote antiterminator formation can increase expression wikipedia.org.

Promoter/Operator mutations: Specific base-pair changes in the promoter-operator region can significantly reduce promoter function and alter operator responsiveness, leading to altered basal expression levels and affecting the interplay between repression and attenuation nih.govpnas.org. For instance, a mutation at position -13 in Shigella dysenteriae's trp operon promoter/operator region reduced promoter function and rendered the operator partially constitutive pnas.org.

Enzymes: Mutations in the genes encoding enzymes involved in I3GP metabolism, particularly indole-3-glycerol phosphate synthase (IGPS) , have also yielded valuable information:

Mutations in trpC (encoding IGPS): In E. coli, mutations in trpC often lead to tryptophan auxotrophy due to the loss of IGPS activity, which is essential for I3GP synthesis asm.orgnih.govbiorxiv.org. These mutations highlight the critical role of IGPS in the pathway.

Mutations in IGPS enzyme structure: Studies on IGPS from various organisms, including Sulfolobus sulfataricus and Mycobacterium tuberculosis, have investigated the role of specific amino acid residues within the active site. For example, mutations affecting key residues like Lys53 and Lys110 in S. sulfataricus IGPS alter catalytic efficiency and loop dynamics, impacting the dehydration step of catalysis mdpi.comacs.org. Similarly, mutations in M. tuberculosis IGPS have identified residues crucial for ligand binding and catalysis, providing insights into enzyme mechanism and potential drug targets mdpi.com.

| Mutation Target | Organism/System | Type of Mutation | Effect on Regulation/Expression | Citation(s) |

| trpL leader sequence | E. coli | Deletion of leader region | Abolishes attenuation; unregulated enzyme production | vaia.comwikipedia.orgnih.govnih.gov |

| trpL leader peptide | E. coli | Nonsense codon in leader peptide | Disrupts ribosome sensing; unregulated enzyme production | vaia.comnih.govquora.com |

| trpL attenuator hairpin | E. coli | Disruption of base-pairing | Increased transcription termination; reduced operon expression | wikipedia.org |

| trp promoter/operator | Shigella dysenteriae | Base pair change at -13 | Reduced promoter function; partially constitutive operator | pnas.org |

| trpC (IGPS gene) | E. coli | Loss-of-function mutation | Tryptophan auxotrophy; loss of IGPS activity | asm.orgnih.govbiorxiv.org |

| IGPS active site (e.g., Lys53, Lys110) | S. sulfataricus | Amino acid substitutions | Altered catalytic efficiency, loop dynamics, dehydration step | mdpi.comacs.org |

| trpR (repressor gene) | E. coli | Mutation (e.g., insertion) | Relieves repression; constitutive operon expression | nih.govkhanacademy.org |

Compound List:

Indole-3-glycerol phosphate (I3GP)

Tryptophan

Serine

Chorismate

Anthranilate

N-(5'-phosphoribosyl)anthranilate (PR-anthranilate)

1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)

Glyceraldehyde 3-phosphate

Indole-3-acetic acid (IAA)

3-amino-1,2,4-triazole

Indoleglycerol As a Metabolic Branchpoint

Diversion to Tryptophan Biosynthesis

The primary role of IGP in plants is as a penultimate intermediate in the biosynthesis of L-tryptophan, an essential amino acid. This conversion is catalyzed by the enzyme tryptophan synthase, a complex typically composed of alpha (TSA) and beta (TSB) subunits. In this process, indole (B1671886) is first released from IGP by the TSA subunit, and then this indole is condensed with serine to form tryptophan, facilitated by the TSB subunit. This pathway ensures the availability of tryptophan, which is crucial not only for protein synthesis but also as a precursor for various plant hormones and secondary metabolites.

Precursor for Indole

Beyond its role in tryptophan synthesis, IGP is also a direct precursor for the production of free indole, a molecule with significant implications in plant signaling and secondary metabolism.

The conversion of IGP to indole is mediated by specific enzymes known as indole-3-glycerol phosphate (B84403) lyases (IGLs). In plants, this conversion can occur through distinct pathways:

Plastidial Pathway: The alpha subunit of tryptophan synthase (TSA) itself possesses indole-3-glycerol phosphate lyase activity, catalyzing the release of indole from IGP within the chloroplast. This indole can then be channeled into tryptophan synthesis or other plastidial metabolic routes researcher.lifebiorxiv.orgmdpi.comresearchgate.netnih.govacs.org.

Cytosolic Pathway: Plants also possess a cytosolic enzyme, indole synthase (INS), which is a homolog of TSA. INS catalyzes the conversion of IGP to indole in the cytoplasm, independent of the tryptophan synthase complex biorxiv.orgmdpi.comresearchgate.netnih.govresearchgate.net. This cytosolic indole production is particularly relevant for the synthesis of indole-3-acetic acid (IAA), the primary plant auxin.

Indole-3-Glycerol Phosphate Lyase (IGL): In some plant species, dedicated IGL enzymes, such as Benzoxazinoneless 1 (BX1) in maize, also play a role in converting IGP to indole researcher.lifebiorxiv.orgacs.orgresearchgate.net.

These distinct enzymatic activities ensure a flexible supply of indole for various downstream metabolic fates.

Indole, derived from IGP, can be released by plants as a volatile organic compound (VOC). This volatile indole acts as an important signaling molecule in plant-environment interactions. Notably, in maize, herbivore-induced indole emission has been shown to prime defensive responses in undamaged neighboring plants and systemic tissues, enhancing their preparedness for subsequent attacks meddocsonline.orgfrontiersin.orgnih.gov. This highlights indole's role in airborne communication, mediating plant-to-plant defense signaling. Furthermore, indole has been implicated in inter-kingdom communication, influencing plant growth through interactions with bacterial VOCs nih.gov.

Link to Plant Secondary Metabolite Synthesis

The indole moiety generated from IGP serves as a fundamental building block for a wide array of plant secondary metabolites, particularly those involved in defense and stress responses.

In grasses, including maize and wheat, IGP is the initial substrate for the biosynthesis of benzoxazinoids (BXs), a class of defense compounds. The pathway begins with the enzymatic conversion of IGP to indole, primarily catalyzed by the enzyme Benzoxazinoneless 1 (BX1), which acts as an indole-3-glycerol phosphate lyase researcher.lifebiorxiv.orgresearchgate.netresearchgate.netnsf.govresearchgate.net. This indole is then further modified through a series of oxidation and glucosylation steps, catalyzed by enzymes such as BX2-BX5 and BX8/BX9, to produce active benzoxazinoids like 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its derivatives. These compounds play a crucial role in protecting plants against herbivores and pathogens.

IGP is also indirectly linked to the biosynthesis of indole alkaloids, a large and diverse group of secondary metabolites found in plants, fungi, and bacteria. While tryptophan, which is synthesized from IGP, is often the direct precursor for the indole moiety in most indole alkaloids, IGP itself can serve as a source of the indole ring structure in certain biosynthetic routes nih.gov. These alkaloids exhibit a wide range of biological activities, including defensive properties against herbivores and pathogens, as well as pharmacological effects.

Data Tables

Table 1: Key Enzymes Catalyzing Indole Production from Indole-3-Glycerol Phosphate (IGP)

| Enzyme Name | Gene/Alias | Subcellular Localization | Primary Role/Context | Key Product |

| Tryptophan Synthase Alpha Subunit | TSA | Plastidial | Tryptophan biosynthesis; early step in indole release for Trp synthesis | Indole |

| Indole Synthase | INS | Cytosolic | Cytosolic indole production, precursor for IAA and other cytosolic metabolites | Indole |

| Indole-3-Glycerol Phosphate Lyase | IGL | Various (e.g., Plastidial) | Indole production for specific pathways (e.g., benzoxazinoid biosynthesis) | Indole |

| Benzoxazinoneless 1 | BX1 | Chloroplast | Committed step in benzoxazinoid biosynthesis, converts IGP to indole | Indole |

| Tryptophan Synthase (Alpha + Beta subunits) | TSA + TSB | Plastidial | Conversion of Indole + Serine to Tryptophan | Tryptophan |

Auxin (Indole-3-acetic acid) Biosynthesis

Indole-3-acetic acid (IAA), the primary auxin in plants, is synthesized through multiple pathways, predominantly originating from tryptophan or its precursors wikipedia.orgmdpi.com. Indole-3-glycerol phosphate (IGP) is recognized as a key intermediate, particularly in tryptophan-independent pathways leading to IAA nih.govresearchgate.net.

Tryptophan-Dependent Pathways:

Several routes initiate with tryptophan:

Indole-3-pyruvic acid (IPA) Pathway: This pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPA) by tryptophan aminotransferases (TAAs), followed by the conversion of IPA to indole-3-acetaldehyde (IAAld) by IPA decarboxylase (IPDC). IAAld is then oxidized to IAA by aldehyde dehydrogenases wikipedia.orgpnas.orgnih.gov. The YUCCA family of flavin monooxygenases plays a crucial role in converting IPA to IAA pnas.org.

Indole-3-acetamide (B105759) (IAM) Pathway: Tryptophan can be converted to indole-3-acetamide (IAM), which is subsequently hydrolyzed to IAA. While bacterial enzymes like iaaM and iaaH are known for this conversion, plants utilize an amidase, AMI1, to process IAM into IAA wikipedia.orgnih.govceitec.cz.

Indole-3-acetaldoxime (IAOx) / Indole-3-acetonitrile (B3204565) (IAN) Pathway: Tryptophan is first converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 nih.govnih.govceitec.cznih.govpnas.org. IAOx is a common precursor for both IAA and indole glucosinolates pnas.org. IAOx can then be converted to indole-3-acetonitrile (IAN), which is finally transformed into IAA by a nitrilase nih.gov.

Tryptamine (B22526) (TAM) Pathway: This route involves the conversion of tryptophan to tryptamine by tryptophan decarboxylase, followed by conversion to IAAld by amine oxidase, and finally to IAA nih.gov.

Side-Chain Oxidase (TSO) Pathway: In this pathway, tryptophan is directly converted to IAAld by a side-chain oxidase, which is then converted to IAA nih.gov.

Tryptophan-Independent Pathways:

These pathways utilize indole or indole-3-glycerol phosphate (IGP) as precursors wikipedia.orgmdpi.com. IGP can be converted to indole by indole synthase (INS) in the cytoplasm, a process that appears to be independent of the tryptophan synthase complex biorxiv.orgmdpi.comnsf.govresearchgate.net. Indole-3-glycerol-phosphate lyase (IGL), such as maize's BX1, also catalyzes the conversion of IGP to indole, often in the context of benzoxazinoid biosynthesis biorxiv.orgnih.govnsf.govwikipedia.org. The indole produced via these routes can serve as a precursor for IAA synthesis mdpi.com.

Glucosinolate Biosynthesis

Glucosinolates are a diverse group of sulfur- and nitrogen-containing secondary metabolites found predominantly in plants of the order Brassicales mdpi.comencyclopedia.pub. They are classified based on their amino acid precursors, with indole glucosinolates specifically derived from tryptophan mdpi.comencyclopedia.pubnih.gov.

The biosynthesis of indole glucosinolates initiates with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3 nih.govceitec.cznih.govpnas.org. IAOx serves as a central precursor, undergoing further enzymatic modifications to form the core glucosinolate structure nih.govencyclopedia.pub. Key steps involve oxidation by CYP83B1, conjugation with glutathione (B108866) by glutathione-S-transferases, and subsequent reaction catalyzed by a carbon-sulfur lyase like SUR1 encyclopedia.pub. The initial indole glucosinolate formed is typically indol-3-ylmethyl glucosinolate (I3M), which can then undergo further modifications such as hydroxylation and methoxylation nih.gov.

Compound List

| Compound Name | Abbreviation |

| Indole-3-glycerol phosphate | IGP |

| Tryptophan | Trp |

| Indole-3-acetic acid | IAA |

| Indole-3-pyruvic acid | IPA |

| Indole-3-acetamide | IAM |

| Indole-3-acetaldoxime | IAOx |

| Indole-3-acetonitrile | IAN |

| Indole-3-acetaldehyde | IAAld |

| Tryptamine | TAM |

| Indole | |

| Indole glucosinolates | IG |

| Indol-3-ylmethyl glucosinolate | I3M |

| 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate | CDRP |

Key Enzymes in Indoleglycerol-Related Biosynthesis Pathways

| Pathway | Precursor/Intermediate | Product | Key Enzymes |

| Tryptophan Biosynthesis | CDRP | IGP | Indole-3-glycerolphosphate synthase (IGPS) |

| IGP | Tryptophan | Tryptophan synthase (TSA, TSB) | |

| Auxin (IAA) - IPA Pathway | Tryptophan | IPA | Tryptophan aminotransferases (TAAs) |

| IPA | IAAld | IPA decarboxylase (IPDC) | |

| IAAld | IAA | Aldehyde dehydrogenases (IAD) | |

| Auxin (IAA) - IAM Pathway | Tryptophan | IAM | iaaM (bacterial); AMI1 (plant amidase) |

| Auxin (IAA) - IAOx-IAN Pathway | Tryptophan | IAOx | CYP79B2, CYP79B3 (cytochrome P450s) |

| IAOx | IAN | (Multiple steps) | |

| IAN | IAA | Nitrilase | |

| Auxin (IAA) - TAM Pathway | Tryptophan | Tryptamine | Tryptophan decarboxylase (TDC) |

| Tryptamine | IAAld | Amine oxidase | |

| Auxin (IAA) - TSO Pathway | Tryptophan | IAAld | Side-chain oxidase (TSO) |

| Auxin (IAA) - Trp-independent | IGP | Indole | Indole synthase (INS), Indole-3-glycerol-phosphate lyase (IGL), TSA1 |

| Indole Glucosinolate Biosynthesis | Tryptophan | IAOx | CYP79B2, CYP79B3 (cytochrome P450s) |

| IAOx | I3M | CYP83B1, Glutathione-S-transferases, SUR1 (C-S lyase) | |

| I3M | Modified Indole GSL | IGMTs (O-methyltransferases), Hydroxylases |

Comparative and Evolutionary Aspects of Indoleglycerol Pathways

Phylogenetic Relationships of Indoleglycerol-Related Enzymes

The primary enzyme responsible for the synthesis of indole-3-glycerol phosphate (B84403) is Indole-3-glycerol Phosphate Synthase (IGPS). This enzyme catalyzes the ring closure of 1-(2-carboxyphenylamino)-l-deoxyribulose-5-phosphate (CdRP) to form IGP. nih.govproteopedia.orgwikipedia.org Phylogenetic analyses of IGPS have revealed distinct evolutionary trajectories across different life domains.

In maize (Zea mays), the genome encodes three distinct IGPS enzymes (IGPS1, IGPS2, and IGPS3). nih.gov Phylogenetic studies show that IGPS2 is part of a cluster that includes enzymes from both monocots and dicots, suggesting it represents a more ancestral form. biorxiv.org In contrast, IGPS1 and IGPS3 belong to separate clades that contain only monocot enzymes, indicating a more recent evolution and potential specialization within this plant lineage. nih.govbiorxiv.org For instance, IGPS1 shows a strong interaction with enzymes involved in the biosynthesis of defense compounds, while IGPS2 interacts primarily with tryptophan synthase alpha subunit (TSA), suggesting a role in primary tryptophan synthesis. nih.gov

The evolutionary history of the tryptophan biosynthesis pathway, including IGPS, is a mosaic. In plants, the pathway is of mixed origin, with the last three enzymes, including IGPS and tryptophan synthase, believed to have been acquired through endosymbiotic gene transfer from cyanobacteria. researchgate.net The genes for tryptophan biosynthesis enzymes, known as trp genes, show considerable variation in their organization, including fusion and splitting events, even though the chemical reactions they catalyze are highly conserved across diverse microbial genomes. nih.gov For example, in some bacteria like Escherichia coli, IGPS (the product of the trpC gene) is part of a fusion protein with phosphoribosylanthranilate isomerase (PRAI; the product of the trpF gene). nih.govnih.gov In fungi, IGPS can be the central domain of a trifunctional enzyme. wikipedia.org In contrast, IGPS from the hyperthermophilic archaeon Sulfolobus solfataricus is a monomeric, single-domain protein. wikipedia.orgnih.gov

These structural and organizational differences are reflected in the phylogenetic trees of IGPS and related enzymes, which show distinct clustering based on organismal lineage and the specific functional context of the pathway. biorxiv.orgresearchgate.net

| Enzyme/Protein | Organism/Group | Phylogenetic Clade/Cluster | Implied Evolutionary Relationship |

| IGPS1 | Zea mays (Maize) | Monocot-specific | Specialized function, likely in defense metabolite synthesis nih.govbiorxiv.org |

| IGPS2 | Zea mays (Maize) | Mixed monocot and dicot | More ancestral form, likely involved in primary tryptophan synthesis nih.govbiorxiv.org |

| IGPS3 | Zea mays (Maize) | Monocot-specific | Specialized function, likely in defense metabolite synthesis nih.govbiorxiv.org |

| sIGPS | Sulfolobus solfataricus (Archaea) | N/A | Monomeric enzyme, highlighting structural diversity nih.gov |

| eIGPS | Escherichia coli (Bacteria) | N/A | Domain of a bifunctional enzyme, showing gene fusion event wikipedia.org |

Evolutionary Repurposing of Ancestral Enzymes

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological role, is a key driver of metabolic evolution. wikipedia.org This phenomenon allows for the recruitment and repurposing of ancestral enzymes for new functions. The pathway involving this compound provides clear examples of this evolutionary process.

In maize, indole-3-glycerol phosphate serves as a critical branch point. It can be converted to tryptophan by tryptophan synthase or channeled into the biosynthesis of defense compounds known as benzoxazinoids. nih.gov This metabolic diversion is facilitated by the enzyme benzoxazinoneless 1 (BX1), an indole-3-glycerol phosphate lyase that converts IGP to indole (B1671886). nih.gov Phylogenetic analysis suggests that the genes for benzoxazinoid biosynthesis, including Bx1, arose from gene duplication events within the tryptophan pathway. This represents a classic case of enzyme recruitment, where a duplicated enzyme evolved a new, specialized function—in this case, producing indole for defense rather than for tryptophan synthesis.

The evolution of the tryptophan synthase complex itself illustrates a stepwise process of enzyme association and repurposing. acs.org This enzyme, which catalyzes the final two steps of tryptophan biosynthesis, is typically a complex of α and β subunits. wikipedia.org The α-subunit cleaves IGP into indole and glyceraldehyde-3-phosphate, and the indole is then channeled to the β-subunit to be condensed with serine to form tryptophan. acs.orgwikipedia.org It is believed that this sophisticated multi-enzyme complex evolved from structurally and functionally separate protein subunits that gradually formed a transient and then a permanent complex, enhancing catalytic efficiency through substrate channeling. acs.org

Furthermore, promiscuous activities of ancestral enzymes within the tryptophan and histidine biosynthesis pathways are thought to have provided the raw material for evolution. For example, the enzymes HisA and TrpF, which catalyze analogous isomerization reactions in the histidine and tryptophan pathways, respectively, share structural and mechanistic similarities, pointing to a common ancestor. researchgate.netresearchgate.net It is plausible that an ancestral (βα)8-barrel enzyme with broad substrate specificity was duplicated and subsequently specialized for its respective pathway. researchgate.net

| Ancestral Enzyme/Pathway | Repurposed Enzyme/Function | Organism | Evolutionary Mechanism |

| Tryptophan biosynthesis enzyme | Benzoxazinoneless 1 (BX1) : Production of indole for benzoxazinoid defense compounds | Zea mays (Maize) | Gene duplication and neofunctionalization nih.gov |

| Separate TrpA and TrpB proteins | Tryptophan Synthase (αββɑ complex) : Efficient tryptophan synthesis via substrate channeling | Bacteria, Fungi, Plants | Stepwise association of subunits to form a multi-enzyme complex acs.org |

| Ancestral (βα)8-barrel isomerase | HisA (Histidine pathway) and TrpF (Tryptophan pathway) | Various | Gene duplication and specialization from a promiscuous ancestor researchgate.net |

Conservation and Divergence of Metabolic Pathways Across Organisms

The biosynthesis of tryptophan, with this compound as a central intermediate, is an ancient and essential metabolic pathway found in bacteria, archaea, protists, fungi, and plants. nih.govwikipedia.org The core sequence of five chemical reactions that convert chorismate to tryptophan is highly conserved across these diverse organisms. nih.gov This conservation underscores the fundamental importance of tryptophan as a building block for proteins and a precursor for numerous specialized metabolites. youtube.com

However, despite the conserved chemistry, the genetic organization and regulation of the pathway exhibit remarkable divergence. nih.gov

Conservation:

Reaction Chemistry: The five-step chemical conversion from chorismate to tryptophan, including the formation and cleavage of indole-3-glycerol phosphate, is a universally conserved feature. nih.gov

Enzyme Structure: Key enzymes in the pathway, such as IGPS and tryptophan synthase, often share a common structural fold, like the (βα)8 barrel, across different kingdoms, pointing to a shared ancestry. nih.govresearchgate.net

Divergence:

Gene Organization: In many bacteria, such as E. coli, the trp genes are organized into a single, tightly regulated operon. nih.govigem.org In other microbes, the genes may be scattered across the chromosome, either individually or in smaller clusters. nih.gov

Gene Fusion/Splitting: The genes encoding the pathway's enzymes have undergone extensive fusion and splitting events throughout evolution. nih.gov For instance, the trpC (IGPS) and trpF (PRAI) genes are fused in some bacteria but exist as separate genes in others. nih.gov In fungi, multiple enzymatic domains can be fused into a single polypeptide. wikipedia.org

Metabolic Branching: While the primary function of the pathway is tryptophan synthesis, some organisms have evolved to divert intermediates for other purposes. The use of indole-3-glycerol phosphate for benzoxazinoid synthesis in maize is a prime example of such divergence. nih.gov Similarly, some plants and bacteria can produce indole from IGP as a signaling or defense molecule, independent of tryptophan synthesis. nih.govbiorxiv.org

Localization: In eukaryotes, the pathway's location varies. In plants, tryptophan synthesis occurs in the plastids, whereas in fungi, it takes place in the cytosol. researchgate.net

This pattern of conserved chemistry coupled with divergent genetic architecture suggests that while the core metabolic function is under strong selective pressure, the regulatory and organizational strategies are highly adaptable to the specific metabolic and ecological context of the organism. igem.org

Advanced Research Methodologies and Biotechnological Applications

Molecular Genetic Techniques for Pathway Manipulation

Molecular genetic techniques are crucial for understanding and manipulating the pathways involving indole-3-glycerol phosphate (B84403), particularly in the context of enzyme engineering and gene regulation.

Gene deletion and complementation studies are fundamental for establishing the role of specific genes in the biosynthesis of indole-3-glycerol phosphate. By precisely deleting genes, such as the trpC gene encoding indoleglycerol phosphate synthase in Escherichia coli, researchers can create null mutants. nih.gov These mutants, lacking functional IGPS, can then be complemented by reintroducing a functional copy of the gene, either on a plasmid or through homologous recombination. nih.gov The ability of the complemented strain to restore normal growth or metabolic function serves as direct evidence for the gene's essentiality and its role in the pathway. For instance, constructing an E. coli strain with a precise deletion of the trpC gene allowed for the selection and classification of active mutants through functional complementation. nih.gov

To elucidate the catalytic mechanisms and engineer enzymes involved in IGP metabolism, site-directed and random mutagenesis are employed. By introducing specific mutations at conserved residues within the active site of enzymes like indole-3-glycerol phosphate synthase (IGPS), researchers can identify amino acids critical for catalysis and substrate binding. nih.govacs.org Seven invariant polar residues in the active site of E. coli IGPS have been mutated, revealing that residues like K114, E163, and N184 are essential and cannot be replaced without significant loss of activity. nih.gov Saturation random mutagenesis has also been used to explore substitutions, such as at E53, which can be partially replaced by aspartate and cysteine, indicating flexibility at that position. nih.gov Such studies are vital for understanding enzyme function and for protein engineering efforts aimed at improving catalytic efficiency or altering substrate specificity. nih.govacs.org

Analyzing gene expression patterns provides insights into the regulation of IGP biosynthesis. Techniques like Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), RNA sequencing (RNA-seq), and microarrays allow researchers to quantify mRNA levels of genes encoding enzymes in the tryptophan pathway, including IGPS. oup.com For example, studies have investigated the regulation of the trpBA gene pair (encoding tryptophan synthase) in Pseudomonas aeruginosa, showing that expression is induced by indole-3-glycerol phosphate (InGP) and regulated by the TrpI protein. oup.com Gene expression analysis helps to understand how environmental cues or genetic modifications influence the metabolic flux through the IGP pathway. oup.com

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for characterizing the enzymatic properties and three-dimensional structures of proteins involved in IGP metabolism.

Steady-state and transient kinetic assays are used to determine the kinetic parameters of enzymes involved in IGP metabolism, such as IGPS and tryptophan synthase (TS). These assays help elucidate reaction mechanisms, substrate binding affinities, and catalytic rates. nih.govnih.govacs.org For instance, steady-state kinetic studies of indole-3-glycerol phosphate synthesis catalyzed by tryptophan synthase from E. coli revealed an ordered addition mechanism with D-glyceraldehyde 3-phosphate binding first. nih.govnih.gov Product inhibition by indolepropanol phosphate was observed, indicating competitive inhibition with respect to D-glyceraldehyde 3-phosphate and non-competitive inhibition with respect to indole (B1671886). nih.govnih.gov These studies also suggest that protein-protein interactions between the alpha and beta subunits of tryptophan synthase can suppress substrate activation by indole and enhance catalytic efficiency. nih.gov Kinetic studies on IGPS from Mycobacterium tuberculosis have also been performed to understand its catalytic mechanism and identify potential drug targets. acs.orgresearcher.life

X-ray crystallography provides high-resolution three-dimensional structures of enzymes, offering detailed insights into their active sites, substrate binding, and catalytic mechanisms. nih.govrcsb.orgrcsb.orgebi.ac.uknih.govscilit.com Crystal structures of indole-3-glycerol phosphate synthase from various organisms, including Thermotoga maritima, Sulfolobus solfataricus, and Escherichia coli, have been determined. nih.govnih.govscilit.com For example, the crystal structure of M. tuberculosis IGPS complexed with indole-3-glycerol phosphate (IGP) and anthranilate has been resolved at 1.60 Å resolution. rcsb.org These structural studies reveal how substrate analogues, substrates, and products bind to the active site, highlighting the roles of specific amino acid residues in catalysis and stabilization. acs.orgnih.govnih.gov The comparison of structures from different organisms, such as thermostable versus thermolabile IGPS, has also illuminated the role of salt bridges in protein stability. nih.gov The structure of wild-type tryptophan synthase complexed with indole-3-glycerol phosphate has also been elucidated. ebi.ac.uk

Compound Name Table:

| Common Name | Scientific Name/Synonym |

| Indole-3-glycerol phosphate | This compound phosphate (IGP) |

| Tryptophan Synthase (TS) | EC 4.2.1.20 |

| Indole-3-glycerol phosphate synthase (IGPS) | EC 4.1.1.48, EC 4.1.2.8 |

| Anthranilate | |

| Serine | |

| Indole | |

| D-glyceraldehyde 3-phosphate | |

| 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate | CdRP |

| Indolepropanol phosphate | |

| 5-Fluoroanthranilate | |

| N-2-Carboxyphenyl Glycine | CPG |

| Phosphoribosyl anthranilate | PRA |

| Phosphoribosyl anthranilate isomerase | PRAI |

| Anthranilate phosphoribosyl transferase | AnPRT, TRP1 |

| Tryptophan synthase alpha chain | TSA, Indoleglycerolphosphate aldolase |

| Tryptophan synthase beta chain | TSB |

| TrpI protein | LysR-family regulatory protein |

| Indole synthase (INS) | |

| Indole-3-glycerol phosphate lyase (IGL) | BX1 |

Bioinformatics and Computational Approaches

Co-expression Network Analysis

Co-expression network analysis is a systems biology approach that identifies genes with similar expression patterns across various conditions, inferring functional relationships and involvement in common biological pathways osakafu-u.ac.jpresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov. By constructing networks where genes are nodes and correlations in their expression are edges, researchers can uncover modules of genes that are coordinately regulated, potentially participating in the same metabolic pathways or cellular processes.

Research has utilized co-expression network analysis to investigate the tryptophan biosynthetic pathway, which includes indole-3-glycerol phosphate. For instance, in maize (Zea mays), global co-expression network analysis has been employed to identify genes involved in benzoxazinoid biosynthesis. This analysis revealed that IGPS1, a gene predicted to encode indole-3-glycerolphosphate synthase (IGPS), is co-regulated with genes like BX1 (involved in benzoxazinoid biosynthesis) in specific maize inbred lines researchgate.netbiorxiv.orgnsf.gov. This co-regulation suggests a functional link between IGPS1 and the benzoxazinoid pathway, potentially indicating a shared regulatory mechanism or a role for IGP in this metabolic context researchgate.netbiorxiv.orgnsf.gov.

Further investigations in Arabidopsis thaliana have used co-expression data to differentiate the roles of enzymes involved in indole production. Comparative co-expression analysis showed that tryptophan synthase A (TSA), an enzyme that converts IGP to indole as part of tryptophan synthesis, is strongly co-expressed with other genes in the tryptophan biosynthesis pathway, including IGPS1 nih.govmdpi.comresearchgate.net. In contrast, indole synthase (INS), another enzyme capable of converting IGP to indole but potentially involved in a distinct pathway (e.g., auxin synthesis), was found to be not co-expressed with key tryptophan biosynthesis genes nih.govmdpi.comresearchgate.net. This differential co-expression pattern provides evidence for distinct regulatory networks governing the utilization of IGP, distinguishing the tryptophan synthesis pathway from other indole-related metabolic routes nih.govmdpi.comresearchgate.net.

Table 1: Key Genes and Co-expression Findings in Tryptophan Biosynthesis Pathways

| Gene/Enzyme | Associated Pathway | Organism | Co-expression Finding | Implication | Study Reference |

| IGPS1 | Tryptophan Biosynthesis, Benzoxazinoid Biosynthesis | Zea mays | Co-regulated with BX genes | Suggests functional link or shared regulation in benzoxazinoid pathway | researchgate.netbiorxiv.orgnsf.gov |

| TSA | Tryptophan Biosynthesis | Arabidopsis thaliana | Strongly co-expressed with TSB1/2, AS, TRP, IGPS1 | Indicates involvement in a coordinated tryptophan synthesis pathway | nih.govmdpi.comresearchgate.net |

| INS | Auxin Synthesis (Tryptophan-independent) | Arabidopsis thaliana | Not co-expressed with tryptophan biosynthesis genes | Suggests an independent regulatory network and distinct pathway role | nih.govmdpi.comresearchgate.net |

Pathway Modeling and Flux Analysis

Pathway modeling and metabolic flux analysis (MFA) are powerful computational and experimental techniques used to quantitatively assess the flow of metabolites through biological networks and to identify bottlenecks or optimize metabolic routes nih.govscispace.comeares.orgresearchgate.netwikipedia.orgoup.com. These methods are indispensable in metabolic engineering for improving the production of valuable compounds, including amino acids like tryptophan.

Flux balance analysis (FBA) and metabolic flux analysis (MFA), often employing stable-isotope tracers (e.g., ¹³C-MFA), allow researchers to map and quantify metabolic fluxes within an organism's metabolic network nih.goveares.orgwikipedia.orgmdpi.com. These analyses are crucial for understanding how cellular resources are allocated and how to redirect them towards desired products. For example, in efforts to enhance L-tryptophan production in microorganisms such as Escherichia coli and Corynebacterium glutamicum, metabolic flux analysis has been instrumental mdpi.comresearchgate.netbiorxiv.orgfrontiersin.org.

Studies have used ¹³C-labeling experiments combined with MFA to analyze gene knockouts and their impact on metabolic flux distributions in E. coli strains engineered for aromatic amino acid production mdpi.com. Thermodynamics-based flux analysis has been applied to estimate intracellular flux distributions for L-tryptophan production, integrating thermodynamic constraints and metabolite concentrations to refine the models and identify control sites within the pathway researchgate.net. Furthermore, FBA, utilizing genome-scale metabolic models, has been employed to calculate optimal metabolic flux distributions for L-tryptophan biosynthesis, guiding genetic engineering strategies to maximize yield biorxiv.orgfrontiersin.org. These analyses often reveal that enhancing the flux through specific pathways, such as the shikimate pathway and the terminal steps of tryptophan biosynthesis, while potentially downregulating competing pathways like the TCA cycle, is critical for efficient tryptophan production mdpi.combiorxiv.org.

Table 2: Applications of Pathway Modeling and Flux Analysis in Amino Acid Biosynthesis

| Methodology | Application Focus | Organism(s) | Key Findings/Outcomes | Study Reference |

| Metabolic Flux Analysis (MFA) | Tryptophan Biosynthesis Optimization, Bottleneck Identification | E. coli, C. glutamicum | Quantifies flux distributions, identifies rate-limiting enzymes, guides genetic modifications for improved yield. ¹³C-MFA used to analyze gene knockouts and pathway flux. | mdpi.comresearchgate.netfrontiersin.org |

| Flux Balance Analysis (FBA) | Optimal Flux Distribution for L-Tryptophan Production | C. glutamicum, E. coli | Calculates theoretical maximum yields, predicts optimal metabolic flux distribution by optimizing biomass or product formation, guides strain engineering for enhanced L-tryptophan production. | biorxiv.orgfrontiersin.org |

| Thermodynamics-based MFA | Intracellular Flux Estimation | E. coli | Integrates thermodynamic constraints and metabolite concentrations to refine flux models, identifies control sites in L-tryptophan biosynthesis. | researchgate.net |

| Enhanced Flux Potential Analysis (eFPA) | Predicting Relative Fluxes using Omics Data | Saccharomyces cerevisiae (general model) | Predicts relative metabolic fluxes by integrating proteomic or transcriptomic data, showing correlations between enzyme levels and metabolic flux in amino acid biosynthesis. | embopress.org |

Compound List

Indole-3-glycerol phosphate (IGP)

Tryptophan

Indole

Benzoxazinoids

Auxin

Indole-3-glycerol phosphate synthase (IGPS)

Tryptophan synthase alpha subunit (TSA)

Indole synthase (INS)

Tryptophan synthase beta subunit (TSB)

Anthranilate synthase

Phosphoribosyl anthranilate transferase

1-(2-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CDRP)

Chorismate

Anthranilate

Phosphoribosyl anthranilate

5-phosphoribosylanthranilate

1-(o-carboxyphenylamino)-1-deoxy-ribulose 5-phosphate

L-serine

L-glutamine

Phosphoribosyl diphosphate (B83284) (PRPP)

Phosphoenolpyruvate (B93156) (PEP)

E4P (Erythrose 4-phosphate)

DAHP (3-deoxy-D-arabino-heptulosonate 7-phosphate)

Pyruvate kinase

Pyruvate decarboxylase

BX1 (benzoxazinoneless 1)

IGL (indole glycerolphosphate lyase)

Tryptophanase (TNA)

PykF

Q & A

Q. How to integrate biochemical and genetic data to map InGP’s metabolic network?

- Methodological Answer : Combine RNA-seq data (to identify InGP-responsive genes) with metabolomics (LC-MS for InGP levels). Use flux balance analysis (FBA) to model carbon flow in trp pathway mutants. Validate via CRISPR-interference knockdowns of trpI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.